3-Hydroxyhexadecanoic acid

Übersicht

Beschreibung

3-Hydroxyhexadecanoic acid is a medium-chain hydroxy fatty acid that has been identified in various biological contexts. It is a metabolite that can be found in the urine or serum of patients with diabetic ketoacidosis, indicating its potential as a biomarker for this condition . Additionally, it is a component of medium-chain-length polyhydroxyalkanoates (mcl-PHA), which are biopolymers produced by certain bacteria such as Pseudomonas putida . These mcl-PHAs, including 3-hydroxyhexadecanoic acid, have applications in the production of bioplastics with desirable physical properties .

Synthesis Analysis

The synthesis of 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, can be achieved through various chemical methods. For instance, 3-hydroxy-octadecanoic acid (a related compound) was synthesized from hexadecanal using a saturated solution of potassium chromate in aqueous sulfuric acid, with tetrabutylammonium hydrogen sulfate as a catalyst . This method could potentially be adapted for the synthesis of 3-hydroxyhexadecanoic acid. Additionally, 3-hydroxytetradecanoic acid has been synthesized from epichlorohydrin in a five-step reaction, which suggests that similar synthetic pathways could be employed for 3-hydroxyhexadecanoic acid .

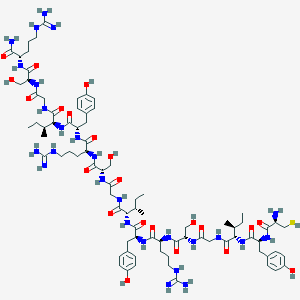

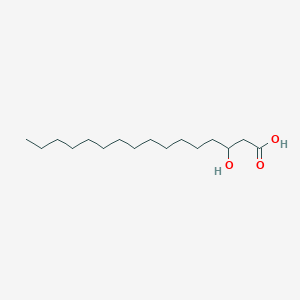

Molecular Structure Analysis

The molecular structure of 3-hydroxyhexadecanoic acid is characterized by a hydroxyl group on the 3rd carbon of a hexadecanoic acid chain. This structure is important for its incorporation into mcl-PHAs and its role in biological systems. The presence of the hydroxyl group can influence the physical properties of the polymers it is part of, such as crystallinity and tensile strength .

Chemical Reactions Analysis

3-Hydroxyhexadecanoic acid can participate in various chemical reactions due to its hydroxyl group. It can be involved in esterification reactions to form esters, which are components of lipids. In biological systems, it may be involved in metabolic pathways such as β-oxidation, which is a process of fatty acid degradation . The β-oxidation pathway can be manipulated in bacteria to produce specific polyhydroxyalkanoates with desired monomer compositions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyhexadecanoic acid and related compounds have been studied to some extent. For example, the incorporation of hydroxy fatty acids into polyhydroxyalkanoates can affect the thermal properties of the resulting polymer. Thermal analyses of polymers containing 3-hydroxyhexanoate (a shorter chain analog) showed that the incorporation of hydroxy fatty acids can decrease the melting temperature relative to polymers without these components . The presence of 3-hydroxy fatty acids in mcl-PHAs was found to increase crystallinity and improve tensile strength . These properties are crucial for the application of these biopolymers in materials science.

Wissenschaftliche Forschungsanwendungen

1. Role in Bacterial Production

Zheng et al. (2004) illustrated the significance of 3-Hydroxydecanoic acid (3HD) in Escherichia coli, demonstrating its synthesis from glucose or fructose. This study highlights the potential of 3HD in bacterial production systems, emphasizing the interplay between various genes like tesB and phaG in E. coli for efficient production (Zheng et al., 2004).

2. Analytical Applications in Mass Spectrometry

Kołodziej et al. (2022) investigated the use of 3-hydroxycarboxylic acids, including 3-Hydroxyhexadecanoic acid, in laser desorption/ionization mass spectrometry. They demonstrated the effectiveness of these acids as environmental markers in endotoxin levels, highlighting their potential in analytical chemistry and environmental monitoring (Kołodziej et al., 2022).

3. Applications in Yeast-Based Chemical Production

Chen et al. (2014) explored the production of 3-Hydroxypropionic acid (3-HP) in yeast, showcasing the utility of malonyl-CoA pathway. This provides insights into using yeast as a potential production system for bio-based chemicals, including 3-hydroxy acids (Chen et al., 2014).

4. Environmental Marker for Endotoxin

Uhlig et al. (2016) discussed the use of 3-Hydroxy fatty acids as chemical markers for endotoxin in environmental and occupational samples. Their research underscores the role of these compounds in estimating endotoxin levels, which is crucial for public health and safety (Uhlig et al., 2016).

5. Biotechnological Production

Kumar et al. (2013) reviewed microbial production of 3-Hydroxypropionic acid, emphasizing its value as a platform chemical. This highlights the biotechnological applications of 3-hydroxy acids in producing commercially important chemicals (Kumar et al., 2013).

Safety And Hazards

3-Hydroxyhexadecanoic acid is classified under GHS07 for safety . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexadecanoic acid | |

CAS RN |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.